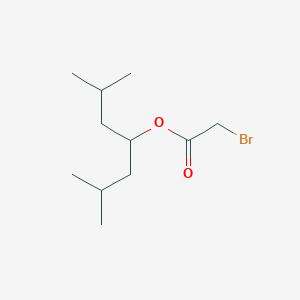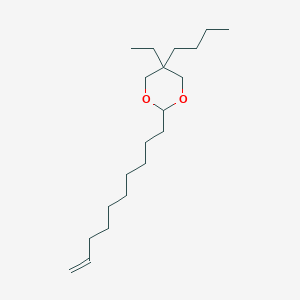![molecular formula C9H13NO3 B14733253 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one CAS No. 6244-06-0](/img/structure/B14733253.png)
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-nitrobicyclo[221]heptan-2-one is a bicyclic compound with the molecular formula C9H13NO3 It is a derivative of norbornanone, characterized by the presence of a nitro group and two methyl groups attached to the bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of 3,3-dimethylbicyclo[2.2.1]heptan-2-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced at the desired position on the bicyclic framework.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve efficient nitration.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,3-Dimethyl-1-aminobicyclo[2.2.1]heptan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity. Derivatives of this compound may exhibit pharmacological properties.
Medicine: Explored for its potential use in drug development. The nitro group can be modified to create compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one depends on its chemical reactivity and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The compound’s bicyclic structure may also influence its binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-1-vinylbicyclo[2.2.1]heptan-2-one: Contains a vinyl group instead of a nitro group, leading to different reactivity and applications.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
3,3-Dimethyl-1-nitrobicyclo[221]heptan-2-one is unique due to the presence of both nitro and methyl groups on the bicyclic framework
Propriétés
Numéro CAS |
6244-06-0 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
3,3-dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H13NO3/c1-8(2)6-3-4-9(5-6,7(8)11)10(12)13/h6H,3-5H2,1-2H3 |
Clé InChI |
GUKGQPSJCYNKBM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2)(C1=O)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



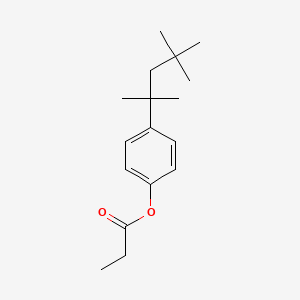
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)
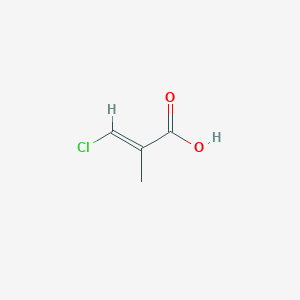
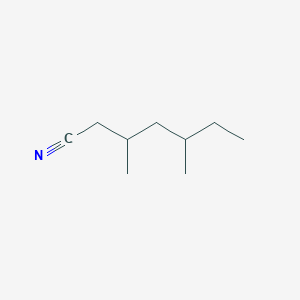

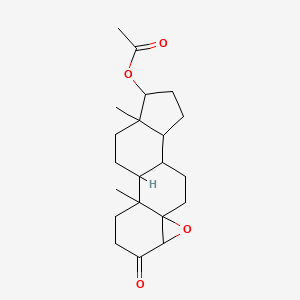

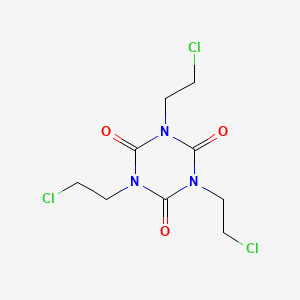


![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
